6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Description
6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 2-fluorophenyl group at position 6, a thioxo (C=S) group at position 2, and a carbonitrile (C≡N) group at position 2. This compound is synthesized via nucleophilic substitution or thiourea-based sulfhydrylation reactions, often starting from chlorinated pyridine intermediates (e.g., 2-chloronicotinonitrile derivatives) . It serves as a versatile precursor for synthesizing bioactive molecules, including thieno[2,3-b]pyridines and acetamide derivatives, with applications in anticancer, antimicrobial, and pesticidal research .
Key structural features:
- 2-Fluorophenyl group: Introduces electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
- Thioxo group: Facilitates hydrogen bonding and metal coordination, critical for biological interactions.
- Carbonitrile group: Stabilizes the pyridine ring and participates in cyclization reactions.
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2S/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLCCMWMQVMQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=S)N2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a fluorophenyl derivative with a thioxo-pyridine precursor in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has shown potential as a bioactive molecule. It can interact with biological targets, leading to potential therapeutic applications.
Medicine: The compound has been studied for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to receptors, while the thioxo-pyridine ring contributes to its biological activity. The compound may modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6-(2-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile are influenced by substituent variations at positions 4, 6, and 2. Below is a systematic comparison with structurally related analogs:
Key Observations :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 2-fluorophenyl, 4-chlorophenyl) enhance metabolic stability and target binding in anticancer applications .
- Thiophene or benzofuran moieties at position 6 improve pesticidal and antimicrobial activity due to increased lipophilicity and π-π stacking .
- Methoxy or hydroxy groups (e.g., 4-methoxyphenyl) reduce bioactivity, likely due to steric hindrance or metabolic oxidation .
Synthetic Efficiency :
- Thiourea-mediated sulfhydrylation (e.g., converting pyridine chlorides to thioxo derivatives) achieves high yields (88%) .
- Multicomponent reactions (e.g., Hantzsch-type syntheses) enable rapid diversification of substituents at positions 4 and 6 .
Structure-Activity Relationship (SAR) Insights :
- Thioxo Group : Essential for metal-binding interactions in kinase inhibition (e.g., CDK2, Pim-1) .
- Fluorine Substitution : The 2-fluorophenyl group balances lipophilicity (logP ~2.8) and solubility, optimizing blood-brain barrier penetration in pesticidal agents .
- Dimeric Structures : Bis-pyridine derivatives (e.g., compound 6a) show enhanced insecticidal activity due to dual-target engagement .
Biological Activity
6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential biological activities. Dihydropyridines are known for their roles in various pharmacological applications, particularly as calcium channel blockers and in the treatment of cardiovascular diseases. This article provides an overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be represented as follows:
- Molecular Formula : C12H8FN2S
- Molecular Weight : 230.26 g/mol
- CAS Number : 132360-04-4
Research indicates that compounds like 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile may exhibit their biological activities through several mechanisms:
- Calcium Channel Blockade : Similar to other dihydropyridines, this compound may act as a calcium channel blocker, which is crucial in regulating vascular tone and cardiac contractility.
- Antiproliferative Activity : Studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, suggesting potential use in oncology.
- Met Kinase Inhibition : Some derivatives of dihydropyridines have been identified as potent inhibitors of Met kinase, which is involved in tumor growth and metastasis.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Calcium Channel Blockade | Vasorelaxation | |
| Antiproliferative Activity | Inhibition of cancer cell growth | |
| Met Kinase Inhibition | Tumor stasis in xenograft model |
Case Studies
- Calcium Channel Blockers : A study on dihydropyrimidine derivatives demonstrated that compounds with a thioether at C2 exhibited significant vasorelaxant activity in vitro and prolonged antihypertensive effects in vivo. This suggests that 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile may possess similar properties due to its structural analogies .
- Anticancer Properties : In a preclinical study involving gastric carcinoma models, a related compound showed complete tumor stasis when administered orally. This highlights the potential for 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile to be explored further for its anticancer properties .
Q & A
What are the most common synthetic routes for preparing 6-(2-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile?
Basic Research Question
The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting α,β-unsaturated ketones (e.g., 3-(2-fluorophenyl)-1-arylprop-2-en-1-one) with cyanothioacetamide in ethanol under reflux, catalyzed by trimethylamine . Alternative approaches include multi-component reactions (e.g., four-component systems) using aldehydes, ketones, cyanothioacetamide, and ammonium acetate, which yield derivatives with high regioselectivity . Optimization of solvent (e.g., absolute ethanol), temperature (reflux conditions), and molar ratios (1:1 for ketone:cyanothioacetamide) is critical for achieving yields >70% .
How is the structural characterization of this compound performed experimentally?
Basic Research Question
Key techniques include:
- IR spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=S stretch at ~1200 cm⁻¹) .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks (e.g., m/z 307 for M⁺) and fragmentation patterns confirm molecular weight .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
What advanced crystallographic tools are used to resolve the compound’s 3D structure?
Advanced Research Question
The SHELX software suite (e.g., SHELXL, SHELXS) is employed for small-molecule crystallography. Key steps include:
- Data collection using high-resolution X-ray diffraction.
- Structure solution via direct methods (SHELXS) and refinement with SHELXL, which handles twinning and high-resolution data robustly .
- Validation of hydrogen bonding (e.g., N–H···S interactions) and π-stacking using Mercury or OLEX2 .
What mechanisms underlie its antimicrobial activity?
Advanced Research Question
Derivatives of this scaffold exhibit activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via:
- Thiocarbonyl group interactions : Disruption of bacterial membrane integrity .
- Electrophilic carbonitrile : Inhibition of enzymes like dihydrofolate reductase (DHFR) .
- SAR insights : Substitution at the 4-position with electron-withdrawing groups (e.g., Br, Cl) enhances potency (MIC: 1–2 µmol/mL) .
How is antioxidant activity evaluated for this compound?
Advanced Research Question
DPPH radical scavenging assays are standard:
- Protocol : Incubate compound (12 ppm) with DPPH solution, measure absorbance at 517 nm after 30 min .
- Results : Derivatives with hydroxyl/methoxy substituents (e.g., 4-hydroxy-3-methoxyphenyl) show ~67–79% activity, comparable to ascorbic acid (82.71%) .
- Limitations : Low solubility in aqueous media may require DMSO as a co-solvent, potentially confounding results .
What ADMET properties are reported for this compound?
Advanced Research Question
Limited data suggest:
- Toxicity : Acute toxicity (oral/dermal/inhalation) classified as Category 4 (LD₅₀ > 300 mg/kg) .
- Metabolic stability : Predicted hepatic clearance via CYP3A4-mediated oxidation (in silico models) .
- Bioavailability : Moderate logP (~2.5) indicates potential for blood-brain barrier penetration .
How do structural modifications at the 4-position affect bioactivity?
Advanced Research Question
Substitutions at the 4-position significantly modulate activity:
Electron-withdrawing groups enhance electrophilicity, improving target binding .
What computational methods are used to identify molecular targets?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger) predicts interactions with survivin (anti-apoptotic protein) and 15-prostaglandin dehydrogenase (15-PGDH). Key findings:
- Survivin inhibition : Binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonds with Thr48 and Lys79 .
- 15-PGDH modulation : Thiocarbonyl group interacts with catalytic Cys206, potentiating tissue repair .
How is structure-activity relationship (SAR) analysis conducted for derivatives?
Advanced Research Question
SAR studies involve:
Systematic substitution : Synthesize derivatives with varied aryl/heteroaryl groups at positions 4 and 6 .
Bioactivity profiling : Test antimicrobial, anticancer, and antioxidant activities .
QSAR modeling : Use Hammett constants (σ) and logP to correlate substituent effects with IC₅₀ values .
Key trend: 2-Fluorophenyl at position 6 improves solubility without compromising activity .
How can contradictory bioactivity data be resolved?
Advanced Research Question
Discrepancies (e.g., variable antioxidant activity) arise from:
- Assay conditions : DPPH results vary with solvent (ethanol vs. methanol) and incubation time .
- Compound purity : Trace solvents (e.g., DMF) in crude products may inhibit activity .
- Cell line variability : Cancer cell lines (e.g., HCT-116 vs. MCF-7) differ in survivin expression .
Resolution : Validate findings using orthogonal assays (e.g., ABTS for antioxidants) and high-purity samples (HPLC > 95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
